molecular formula C13H18N4O4S B8108290 rel-(3aR,6R,7aR)-4-(methylsulfonyl)-N-(pyrazin-2-yl)octahydrofuro[3,2-b]pyridine-6-carboxamide

rel-(3aR,6R,7aR)-4-(methylsulfonyl)-N-(pyrazin-2-yl)octahydrofuro[3,2-b]pyridine-6-carboxamide

Cat. No.: B8108290
M. Wt: 326.37 g/mol
InChI Key: UZGRUGFOEJQYFM-GMTAPVOTSA-N
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Description

rel-(3aR,6R,7aR)-4-(methylsulfonyl)-N-(pyrazin-2-yl)octahydrofuro[3,2-b]pyridine-6-carboxamide: is a complex organic compound featuring a fused bicyclic structure with a pyrazine moiety

Properties

IUPAC Name

(3aR,6R,7aR)-4-methylsulfonyl-N-pyrazin-2-yl-3,3a,5,6,7,7a-hexahydro-2H-furo[3,2-b]pyridine-6-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O4S/c1-22(19,20)17-8-9(6-11-10(17)2-5-21-11)13(18)16-12-7-14-3-4-15-12/h3-4,7,9-11H,2,5-6,8H2,1H3,(H,15,16,18)/t9-,10-,11-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZGRUGFOEJQYFM-GMTAPVOTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CC(CC2C1CCO2)C(=O)NC3=NC=CN=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)N1C[C@@H](C[C@@H]2[C@H]1CCO2)C(=O)NC3=NC=CN=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rel-(3aR,6R,7aR)-4-(methylsulfonyl)-N-(pyrazin-2-yl)octahydrofuro[3,2-b]pyridine-6-carboxamide typically involves multiple steps:

    Formation of the Octahydrofuro[3,2-b]pyridine Core: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions to form the bicyclic core.

    Introduction of the Methylsulfonyl Group: This can be achieved through sulfonylation reactions using reagents like methylsulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Pyrazine Moiety: This step involves coupling reactions, often facilitated by palladium-catalyzed cross-coupling methods, to attach the pyrazine ring to the core structure.

    Formation of the Carboxamide Group: The final step typically involves amidation reactions, where the carboxylic acid derivative is converted to the carboxamide using reagents like carbodiimides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This includes scaling up the reactions, ensuring efficient purification processes, and implementing robust quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the pyrazine ring or the carboxamide group, potentially leading to the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrazine ring, where various nucleophiles can replace hydrogen atoms.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for understanding the behavior of fused bicyclic systems and their interactions with various reagents.

Biology

In biological research, rel-(3aR,6R,7aR)-4-(methylsulfonyl)-N-(pyrazin-2-yl)octahydrofuro[3,2-b]pyridine-6-carboxamide is investigated for its potential as a bioactive molecule. Its interactions with biological macromolecules, such as proteins and nucleic acids, are of particular interest.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its structural features suggest it could act as an inhibitor or modulator of specific biological pathways, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used as an intermediate in the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile building block for various chemical processes.

Mechanism of Action

The mechanism of action of rel-(3aR,6R,7aR)-4-(methylsulfonyl)-N-(pyrazin-2-yl)octahydrofuro[3,2-b]pyridine-6-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, where the compound binds and modulates their activity. The exact pathways involved depend on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

Similar Compounds

  • rel-(3aR,6R,7aR)-4-(methylsulfonyl)-N-(pyridin-2-yl)octahydrofuro[3,2-b]pyridine-6-carboxamide
  • rel-(3aR,6R,7aR)-4-(methylsulfonyl)-N-(pyrimidin-2-yl)octahydrofuro[3,2-b]pyridine-6-carboxamide

Uniqueness

Compared to similar compounds, rel-(3aR,6R,7aR)-4-(methylsulfonyl)-N-(pyrazin-2-yl)octahydrofuro[3,2-b]pyridine-6-carboxamide is unique due to the presence of the pyrazine moiety. This structural feature can significantly influence its reactivity and biological activity, potentially offering distinct advantages in specific applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

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